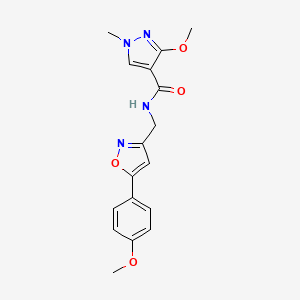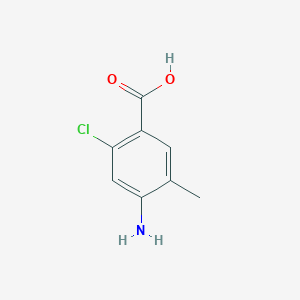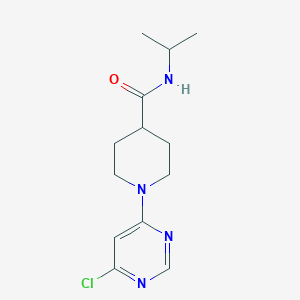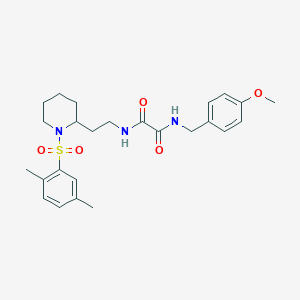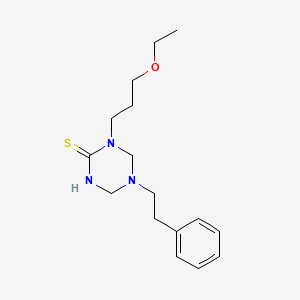![molecular formula C15H11N5O2S3 B3004841 N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034369-48-5](/img/structure/B3004841.png)
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex molecule that likely exhibits a range of interesting chemical properties and biological activities due to its heterocyclic and sulfonamide components. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds that can provide insight into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions starting from simple precursors. For instance, the preparation of bicyclic 4H-[1,2,4]thiadiazines is achieved in good yields through a two-step process beginning with amidines and proceeding through intermediate S-propylsulfilimines or sulfoxides, followed by thermal elimination reactions . Similarly, the synthesis of various heterocycles based on a sulfonamido pyrazole core involves the initial formation of a sulfonamide, followed by condensation with different reagents to yield a variety of unsaturated ketones, semicarbazones, and thiosemicarbazones . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate thiophene and benzo[c][1,2,5]thiadiazole moieties.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like thiadiazines is characterized by the presence of tautomeric forms and a puckered heterocyclic ring. Single-crystal X-ray analysis reveals that these compounds exist predominantly as 4H tautomers with specific structural features such as hydrogen bonding and quadrupolar interactions . These structural insights can be extrapolated to the compound of interest, suggesting that it may also exhibit tautomerism and possess a three-dimensional structure influenced by intramolecular and intermolecular forces.
Chemical Reactions Analysis
Heterocyclic compounds undergo a variety of chemical reactions that lead to the formation of new rings and functional groups. For example, reactions with hydrazine hydrate, phenyl hydrazine, and hydroxylamine can yield pyrazoles and isoxazoles, while reactions with malononitrile or ammonium acetate can produce pyran or pyridine derivatives . These reactions are indicative of the reactivity of the core heterocyclic structure and suggest that the compound may also participate in similar transformations, potentially leading to a diverse array of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of related heterocyclic compounds can be inferred. The crystallographic data suggest that these compounds have solid-state structures with specific packing motifs influenced by hydrogen bonding and other non-covalent interactions . The reactivity patterns observed in the synthesis of related compounds indicate that the target compound may also exhibit a range of chemical behaviors, including the formation of multiple tautomeric forms and the ability to engage in diverse chemical reactions .
Applications De Recherche Scientifique
Antiproliferative Activities
Pyrazole-sulfonamide derivatives, including N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, have been investigated for their antiproliferative activities. Studies have shown that these compounds exhibit cell-selective effects against rat brain tumor cells (C6) and other cancer cell lines. Some derivatives demonstrated broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Anti-Inflammatory, Analgesic, and Antioxidant Activities
Derivatives of celecoxib, which include structures similar to N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Some compounds showed anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition
Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been synthesized and shown to inhibit carbonic anhydrase isoenzymes. These compounds, including derivatives of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, exhibited inhibitory effects on carbonic anhydrase activity, which is significant in medical applications such as diuretics, antiglaucoma, and anticancer therapies (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).
Photovoltaic Applications
Compounds with structures related to N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide have been explored in photovoltaic applications. Conjugated copolymers composed of benzodithiophene and benzothiadiazole derivatives have demonstrated promise for use in bulk heterojunction solar cells, showcasing good solubility, proper thermal stability, moderate hole mobility, and low band gap (Ding et al., 2012).
Catalytic Applications
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide derivatives have been used as catalysts in chemical synthesis. For instance, they have been applied in the synthesis of various heterocyclic compounds under aqueous media, offering advantages such as high yields, short reaction times, and compliance with green chemistry protocols (Khazaei et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Compounds with similar structures have been found to exhibit anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , indicating that they may inhibit the growth and replication of this bacterium.
Propriétés
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S3/c21-25(22,13-3-1-2-11-15(13)20-24-19-11)18-8-12-14(17-6-5-16-12)10-4-7-23-9-10/h1-7,9,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPVXLNJUSQIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


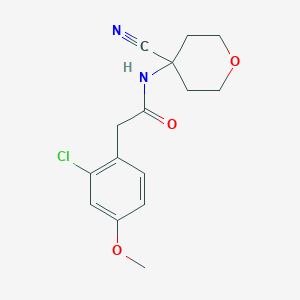
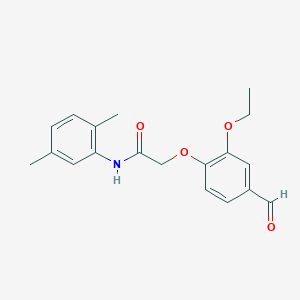
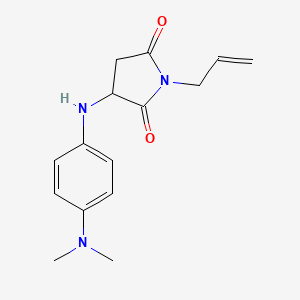
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B3004767.png)
![methyl 6-acetyl-2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3004770.png)
![4-(2-chlorophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3004771.png)
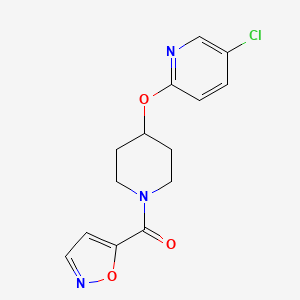
![3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B3004773.png)
